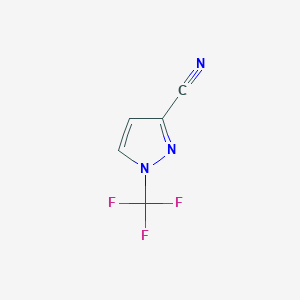
Pubescine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pubescine: is a naturally occurring indole alkaloid found in the plant Holarrhena pubescens. This compound is known for its diverse biological activities, including antimicrobial and antidiarrheal properties . The molecular formula of this compound is C22H26N2O4 , and it has a complex polycyclic structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pubescine involves multiple steps, starting from simple indole derivatives. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction of the compound from the Holarrhena pubescens plant. The extraction process involves the use of solvents such as ethanol or methanol to isolate the alkaloid from the plant material . The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Pubescine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms .
Applications De Recherche Scientifique
Chemistry: In chemistry, pubescine is used as a starting material for the synthesis of various indole derivatives. Its complex structure makes it an interesting compound for studying reaction mechanisms and developing new synthetic methodologies .
Biology: this compound has shown significant biological activities, including antimicrobial and antidiarrheal properties. It is used in biological research to study its effects on different microorganisms and its potential as a natural antimicrobial agent .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its antimicrobial properties make it a candidate for developing new antibiotics, while its antidiarrheal effects are being explored for treating gastrointestinal disorders .
Industry: In the industrial sector, this compound is used in the production of natural products and pharmaceuticals. Its extraction from Holarrhena pubescens is an important process in the production of herbal medicines and supplements .
Mécanisme D'action
The mechanism of action of pubescine involves its interaction with various molecular targets and pathways. This compound exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death . It also inhibits the binding of heat-stable enterotoxin (STa) to guanylyl cyclase C, which is involved in the signaling pathway that causes diarrhea . This inhibition prevents the activation of the signaling cascade, thereby reducing the symptoms of diarrhea .
Comparaison Avec Des Composés Similaires
- Kurchinine
- Kurchinidine
- Holarrifine
- Holadiene
- Regholarrhenines
Comparison: Pubescine is unique among these compounds due to its specific molecular structure and biological activities. While other compounds like kurchinine and kurchinidine also exhibit antimicrobial properties, this compound’s distinct structure allows it to interact with different molecular targets, leading to its unique antidiarrheal effects . Additionally, this compound’s ability to inhibit the binding of STa to guanylyl cyclase C sets it apart from other similar compounds .
Propriétés
Numéro CAS |
5096-87-7 |
|---|---|
Formule moléculaire |
C22H26N2O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
methyl (1S,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20-/m0/s1 |
Clé InChI |
KXEMQEGRZWUKJS-RURTYGRKSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
SMILES canonique |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Amino-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12960670.png)

![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanenitrile](/img/structure/B12960677.png)
![Pyrrolo[1,2-a]quinoxalin-9-amine](/img/structure/B12960680.png)

![Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12960688.png)





